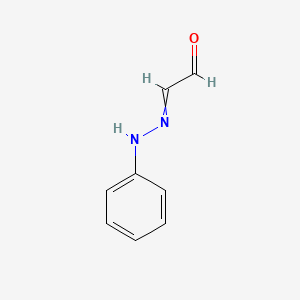

(2-Phenylhydrazinylidene)acetaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2-Phenylhydrazinylidene)acetaldehyde” is a chemical compound with the molecular formula C8H8N2O. It is not intended for human or veterinary use and is typically used for research purposes .

Synthesis Analysis

The synthesis of compounds similar to “(2-Phenylhydrazinylidene)acetaldehyde” often involves reactions with aldehydes and ketones . For instance, acetal formation involves the reaction of aldehydes and ketones with two equivalents of an alcohol, leading to the elimination of water . A specific example of a similar compound synthesis is the reaction of 3-acetyl-2 H-chromen-2-one with phenylhydrazine in methanol, which forms a compound with a similar structure .Molecular Structure Analysis

The molecular structure of “(2-Phenylhydrazinylidene)acetaldehyde” is determined by its molecular formula, C8H8N2O. Detailed structural analysis would require further experimental data or computational modeling .Chemical Reactions Analysis

Aldehydes, such as acetaldehyde, are known to react with various compounds. They can react with phenolic compounds, mainly flavan-3-ols and anthocyanins . They can also undergo oxidation to form carboxylic acids .Physical And Chemical Properties Analysis

Aldehydes have various physical and chemical properties. For instance, formaldehyde, acetaldehyde, and acetone are soluble in water. As the carbon chain increases in length, solubility in water decreases .Applications De Recherche Scientifique

Catalyst for Acetylene Hydration

The compound has been used in the study of catalysts for acetylene hydration . Acetylene hydration is a method to produce acetaldehyde, which has been widely used for over 130 years . The compound’s role in this process could provide a detailed molecular-level understanding of the reaction mechanism .

Mécanisme D'action

Target of Action

The primary target of (2-Phenylhydrazinylidene)acetaldehyde is the biofilm formation of Staphylococcus aureus . Biofilms are structured communities of bacteria that can cause persistent infections. The compound has shown inhibitory effects on the biofilm formation of various Staphylococcus aureus strains .

Mode of Action

(2-Phenylhydrazinylidene)acetaldehyde interacts with its targets by inhibiting the enzyme sortase A transpeptidase . This enzyme plays a crucial role in the biofilm formation of Staphylococcus aureus. By inhibiting this enzyme, the compound prevents the formation of biofilms, thereby acting as an antivirulence agent .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(phenylhydrazinylidene)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-7-6-9-10-8-4-2-1-3-5-8/h1-7,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOTYSZYWLJWBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379017 |

Source

|

| Record name | (2-Phenylhydrazinylidene)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Phenylhydrazinylidene)acetaldehyde | |

CAS RN |

20672-18-8 |

Source

|

| Record name | (2-Phenylhydrazinylidene)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

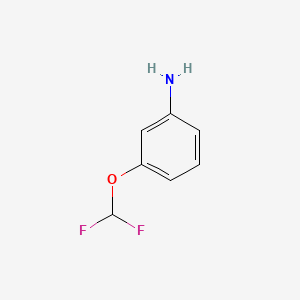

![1-[3-(Difluoromethoxy)phenyl]ethanone](/img/structure/B1304698.png)

![2-[3-(difluoromethoxy)phenyl]acetic Acid](/img/structure/B1304703.png)